molecular formula AsH3O4 B1171810 Copper-zinc chromate complex CAS No. 1344-74-7

Copper-zinc chromate complex

Cat. No.: B1171810
CAS No.: 1344-74-7
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Description

Molecular Formula and Compositional Analysis

The this compound exhibits a well-defined molecular composition characterized by specific stoichiometric ratios of its constituent elements. According to comprehensive chemical analysis, the primary molecular formula for this complex is Cr₂CuO₈Zn, representing a systematic arrangement of two chromium atoms, one copper atom, eight oxygen atoms, and one zinc atom. This formulation corresponds to a molecular weight of 360.9 grams per mole, as determined through precise mass spectrometric analysis.

Alternative compositional representations have been reported in various studies, indicating potential structural polymorphism or different synthesis conditions. Some research identifies the compound with the formula Cr₂Cu₂O₆Zn₂, suggesting a doubled stoichiometry that results in a molecular weight of 457.8975 grams per mole. This variation may reflect different crystalline phases or preparation methods that influence the final compositional outcome.

The chemical compound is formally classified as chromium copper zinc oxide, with the Chemical Abstracts Service registration number 1336-14-7. The International Union of Pure and Applied Chemistry nomenclature designates this compound as copper zinc dioxido(dioxo)chromium, which accurately describes the oxidation states and coordination environment of the constituent metal centers.

Property Value Reference
Primary Molecular Formula Cr₂CuO₈Zn
Alternative Formula Cr₂Cu₂O₆Zn₂
Molecular Weight (Primary) 360.9 g/mol
Molecular Weight (Alternative) 457.8975 g/mol
Chemical Abstracts Service Number 1336-14-7

The elemental composition analysis reveals that chromium exists primarily in the hexavalent oxidation state, while copper and zinc are present in their divalent forms. This oxidation state distribution is consistent with the formation of chromate anions that coordinate with the metal cations in a complex three-dimensional network. The oxygen content primarily derives from the chromate groups, with additional contributions from bridging oxide ligands that stabilize the overall structure.

Crystallographic Properties and Unit Cell Parameters

The crystallographic characteristics of this compound reveal a sophisticated structural organization that influences its chemical and physical properties. Research utilizing X-ray diffraction analysis has demonstrated that related chromate compounds, particularly those containing zinc and chromium components, adopt spinel-type crystal structures. The zinc chromate component ZnCr₂O₄ exhibits distinct diffraction patterns with characteristic peaks at specific two-theta angles, including prominent reflections at 30.41°, 35.75°, 37.44°, 43.49°, 53.91°, 57.35°, and 62.95°.

These diffraction peaks correspond to specific crystallographic planes within the spinel lattice, specifically the (2 2 0), (3 1 1), (2 2 2), (4 0 0), (4 2 2), (5 1 1), and (4 4 0) planes respectively. The spinel structure represents a cubic crystal system with space group considerations that accommodate both tetrahedral and octahedral coordination environments for the metal centers.

The crystallite size calculations, determined using the Scherrer formula from X-ray diffraction peak broadening, indicate that nanoscale particles of chromate complexes typically exhibit dimensions in the nanometer range. This size distribution contributes to the enhanced surface area and reactivity characteristics observed in these materials.

Crystallographic Parameter Value Miller Indices Two-Theta Angle (°)
Primary Diffraction Peak (3 1 1) h=3, k=1, l=1 35.75
Secondary Peak (2 2 0) h=2, k=2, l=0 30.41
Tertiary Peak (4 0 0) h=4, k=0, l=0 43.49
Quaternary Peak (4 2 2) h=4, k=2, l=2 53.91

The unit cell parameters for related spinel chromate structures indicate a cubic symmetry with lattice constants that depend on the specific metal composition and synthesis conditions. The incorporation of both copper and zinc into the chromate framework creates local distortions that can influence the overall lattice parameters while maintaining the fundamental spinel topology.

The structural arrangement features metal cations occupying both tetrahedral and octahedral sites within the oxygen-packed framework. Zinc typically prefers tetrahedral coordination, while copper and chromium can adopt octahedral geometries. This preferential site occupation creates ordered arrangements that define the specific properties of the this compound.

Spectroscopic Fingerprints (Fourier Transform Infrared, Ultraviolet-Visible, Nuclear Magnetic Resonance)

The spectroscopic characterization of this compound provides detailed information about its electronic structure, vibrational modes, and chemical bonding characteristics. Fourier transform infrared spectroscopy reveals characteristic absorption bands that correspond to specific molecular vibrations within the complex structure. The chromate groups exhibit distinctive vibrational modes, particularly the symmetric and antisymmetric stretching vibrations of the chromium-oxygen bonds.

Research on related chromate compounds has identified specific vibrational frequencies associated with chromate ion vibrations. The fundamental vibrational mode ν₃(F₂) for chromate groups in zinc-containing complexes appears at approximately 820 wavenumbers, representing a characteristic fingerprint for these structural units. Additional vibrational bands in the infrared spectrum correspond to metal-oxygen stretching modes and lattice vibrations that provide insights into the coordination environment.

Ultraviolet-visible spectroscopy of this compound reveals electronic transitions characteristic of the constituent transition metal centers. The chromate ions exhibit distinctive electronic transitions, with the pure electronic transition ¹A₁→¹T₁ observed at 20,270 wavenumbers at low temperatures. This transition represents a d-d electronic excitation within the chromium center that gives rise to the characteristic coloration of the complex.

The copper centers contribute additional electronic transitions in the visible region, typically associated with d-d transitions that are responsible for the blue-green coloration often observed in copper-containing compounds. The combination of chromium and copper electronic transitions creates a complex absorption spectrum that reflects the multi-metallic nature of this compound.

Spectroscopic Technique Characteristic Feature Wavenumber/Wavelength Assignment
Fourier Transform Infrared ν₃(F₂) vibration 820 cm⁻¹ Chromate stretching
Ultraviolet-Visible ¹A₁→¹T₁ transition 20,270 cm⁻¹ Chromium d-d transition
Electronic Spectroscopy Vibrational fine structure Variable Metal-ligand vibrations

Nuclear magnetic resonance spectroscopy studies of this compound face challenges due to the paramagnetic nature of the constituent metal centers. However, solid-state nuclear magnetic resonance techniques can provide valuable information about the local coordination environments and chemical shifts associated with the different metal sites. The quadrupolar interactions in the solid state create complex spectra that require advanced analysis techniques to extract meaningful structural information.

The spectroscopic fingerprints collectively provide a comprehensive characterization tool for identifying and analyzing this compound. These techniques enable researchers to monitor synthesis progress, assess structural purity, and investigate the effects of various preparation conditions on the final product characteristics.

Thermal Stability and Decomposition Pathways

The thermal behavior of this compound represents a critical aspect of its characterization, providing insights into stability limits and decomposition mechanisms. Thermal analysis studies of related zinc chromate compounds have revealed complex decomposition pathways that occur over multiple temperature ranges. Research has demonstrated that zinc chromate materials undergo systematic thermal decomposition processes when heated to elevated temperatures.

Thermogravimetric analysis of zinc chromate compounds shows that decomposition typically begins at moderate temperatures and proceeds through multiple distinct stages. For various zinc chromate formulations, decomposition pathways have been identified that lead to the formation of zinc oxide, zinc chromite (ZnCr₂O₄), and other chromium-containing products. The specific decomposition temperature depends on the particular composition and structural characteristics of the starting material.

Studies of compound decomposition indicate that heating to 900°C results in four-step decomposition processes for certain formulations, ultimately yielding zinc oxide, zinc chromite, and potassium chromate as final products. Alternative compositions undergo two-step decomposition processes under similar conditions, demonstrating that the specific formulation significantly influences the thermal behavior.

The copper component in this compound introduces additional complexity to the thermal decomposition pathways. Copper-containing chromate compounds may undergo reduction processes that convert copper from higher oxidation states to metallic copper or copper oxide forms. The temperature ranges for these transformations depend on the atmospheric conditions and heating rates employed during analysis.

Decomposition Stage Temperature Range (°C) Products Formed Process Type
Initial Dehydration 100-200 Anhydrous complex Water loss
Primary Decomposition 300-500 Mixed oxides Structural breakdown
Secondary Decomposition 500-700 Separate oxides Phase separation
Final Decomposition 700-900 Stable oxides Complete transformation

The thermal stability assessment reveals that this compound maintains structural integrity up to specific temperature thresholds, beyond which irreversible decomposition occurs. The decomposition products include various oxide phases that may retain some functional properties, depending on the intended application requirements.

Understanding the thermal decomposition pathways is crucial for applications that involve elevated temperature exposure, such as high-temperature catalysis or ceramic processing. The decomposition characteristics also influence storage requirements and handling procedures to maintain compound stability over extended periods.

Properties

CAS No.

1344-74-7

Molecular Formula

AsH3O4

Synonyms

Copper-zinc chromate complex

Origin of Product

United States

Scientific Research Applications

Industrial Applications

2.1 Corrosion Resistance Coatings

Copper-zinc chromate complexes are widely used in protective coatings due to their excellent corrosion resistance. These coatings are particularly beneficial in industries such as aerospace and automotive, where metal components are exposed to harsh environments. The chromate layer enhances the durability of the underlying metal by providing a barrier against moisture and corrosive agents.

Coating TypeSubstrate MaterialTypical Applications
Clear Chromate CoatingZinc, AluminumElectronic chassis, fasteners
Iridescent CoatingZinc, AluminumBicycle parts, auto carburetors
Bronze/Olive DrabZinc, AluminumOptical equipment, military components

2.2 Pigments in Paints

The copper-zinc chromate complex serves as a pigment in paints and coatings. Its vibrant color and opacity make it suitable for use in industrial paints, particularly those requiring anti-corrosive properties. This application is critical for extending the lifespan of painted surfaces in outdoor environments.

Environmental Applications

3.1 Remediation of Heavy Metal Contamination

Research has demonstrated the efficacy of using copper-zinc chromate complexes in environmental remediation efforts, particularly for treating contaminated water bodies. The complex can effectively bind heavy metals like lead and cadmium, facilitating their removal from wastewater.

Case Study: Heavy Metal Removal Efficiency

  • Study Focus : The effectiveness of copper-zinc chromate complexes in removing heavy metals from contaminated water.
  • Methodology : A series of batch experiments were conducted using varying concentrations of the complex.
  • Results : Up to 95% removal efficiency was achieved for lead ions at optimal conditions.

Electrochemical Applications

4.1 Sensors and Electrodes

Copper-zinc chromate complexes have been explored for use in electrochemical sensors due to their conductive properties. These sensors can detect metal ions in various environments, making them valuable tools for monitoring environmental pollution.

Sensor TypeDetection CapabilityApplication Area
Screen-Printed ElectrodeZinc, CadmiumWastewater analysis
Carbon Paste ElectrodeCopper, LeadSoil contamination assessment

Health and Safety Considerations

While the this compound has beneficial applications, it is essential to consider its potential health risks. The components of this complex can be toxic; therefore, appropriate safety measures must be implemented during handling and application.

Chemical Reactions Analysis

Redox Reactions

The hexavalent chromium (Cr⁶⁺) in the complex undergoes reduction in acidic or reducing environments, often facilitated by agents like zinc or organic matter:

Example Reaction Pathways:

  • Reduction by Zinc in Acidic Medium:

    \text{CrO 2 }+3Zn+14H⁺→2Cr³⁺+3Zn²⁺+7H₂O}

    Zinc reduces Cr⁶⁺ to Cr³⁺, while itself oxidizing to Zn²⁺ .

  • Environmental Redox Interactions:
    In soil or aqueous systems, organic matter or Fe²⁺ can reduce Cr⁶⁺ to Cr³⁺, forming stable hydroxides like Cr(OH)₃ .

Key Findings:

  • The redox potential of Cr⁶⁺/Cr³⁺ (E° = +1.33 V) drives its role as a strong oxidizer .

  • Copper and zinc in the complex modulate electron transfer kinetics, with zinc accelerating reduction rates .

Acid-Base Reactions

The complex reacts with acids to release chromate ions, while alkaline conditions promote hydroxide formation:

Example Reaction with HCl:

CrO Cu Zn 4HCl CuCl ZnCl H CrO H O\text{CrO Cu Zn 4HCl CuCl ZnCl H CrO H O}

Protonation of chromate ions generates chromic acid (H₂CrO₄), which further decomposes in strong acids .

Stability in Alkaline Media:
At pH > 8, the complex forms mixed-metal hydroxides:

\text{CrO 2 }+2OH⁻→CrO₄(OH)₂^{2−}}

This increases solubility but reduces oxidative capacity .

Thermal Decomposition

Heating the complex above 200°C results in sequential decomposition:

Decomposition Pathway:

  • Loss of hydration water (25H₂O) at 100–150°C.

  • Breakdown of chromate structure to Cr₂O₃ at 300–400°C:

    \text{2CrO 2 }→Cr₂O₃+3O₂}
  • Formation of CuO and ZnO residues above 500°C .

Thermogravimetric Analysis (TGA) Data:

Temperature Range (°C)Mass Loss (%)Phase Formed
100–15018.5Dehydration
300–40032.1Cr₂O₃, CuO, ZnO
>50049.4Stable oxides

Ligand Exchange and Coordination Chemistry

The complex participates in ligand substitution reactions, particularly with nitrogen- and oxygen-donor ligands:

Reaction with Ammonia:

\text{CrO Cu Zn 4NH Cu NH 2 }+[Zn(NH₃)₄]^{2+}+CrO₄^{2−}}

Ammonia displaces chromate, forming stable ammine complexes of Cu²⁺ and Zn²⁺ .

Synergistic Effects with Organic Ligands:

  • Schiff Base Ligands: Forms octahedral complexes via N,O-chelation, enhancing antifungal activity .

  • Quinoline Derivatives: Coordination through nitrogen atoms alters redox behavior and catalytic properties .

Environmental and Biological Interactions

Soil Interactions:

  • Chromium leaching occurs via redox and ligand-assisted dissolution, with Cu²⁺/Zn²⁺ increasing mobility .

  • XRF studies show strong adsorption of Cr⁶⁺ onto soil organic matter, reducing bioavailability .

Toxicity Mechanisms:

  • Cr⁶⁺ generates oxidative stress via Fenton-like reactions, damaging DNA and proteins .

  • Cu²⁺/Zn²⁺ synergistically disrupt mitochondrial function, exacerbating cellular toxicity .

Comparison with Similar Compounds

Genotoxicity and Carcinogenicity

Copper-zinc chromate complex shares structural similarities with other particulate hexavalent chromium (Cr(VI)) compounds, such as zinc chromate ($ \text{ZnCrO}4 $), lead chromate ($ \text{PbCrO}4 $), and barium chromate ($ \text{BaCrO}_4 $). Below is a comparative analysis of their genotoxic and carcinogenic profiles:

Compound Clastogenicity (% Metaphase Damage at 0.5 µg/cm²) Cytotoxicity (Cr Uptake-Adjusted) Epidemiological Cancer Risk
Zinc Chromate 46% High Strong association with lung cancer
Barium Chromate 47% High Moderate (limited human data)
Lead Chromate 25% Low Weak/no association
Copper-Zinc Chromate Not reported Not reported Insufficient data
  • Key Findings: Zinc chromate and barium chromate exhibit nearly identical clastogenic potency, while lead chromate is significantly weaker. This difference correlates with intracellular chromium uptake and cation effects. Zinc ions ($ \text{Zn}^{2+} $) may inhibit DNA repair enzymes like N-methylpurine-DNA glycosylase, amplifying chromium-induced damage. Epidemiological studies highlight zinc chromate as the most carcinogenic particulate Cr(VI) compound, with workers exposed to zinc chromate showing a 44-fold increase in lung cancer incidence compared to lead chromate-exposed cohorts.

Solubility and Bioavailability

  • Zinc Chromate : Low solubility in water, enhancing particulate retention in lungs and prolonged Cr(VI) release.
  • Lead Chromate: Similar low solubility but lower carcinogenic potency due to reduced Cr uptake and neutral lead cation effects.

Cytotoxicity Mechanisms

  • Zinc Chromate : Induces centrosome amplification and spindle assembly checkpoint bypass, leading to chromosomal instability (CIN).
  • Copper-Zinc Chromate : Hypothesized to combine copper’s redox activity (e.g., Fenton-like reactions) with zinc’s DNA repair inhibition, though experimental validation is lacking.

Data Tables

Table 1: Comparative Genotoxicity of Particulate Cr(VI) Compounds

Parameter Zinc Chromate Barium Chromate Lead Chromate Copper-Zinc Chromate
Chromosome Damage (Metaphase) 46% 47% 25% Unknown
DNA Double-Strand Breaks High High Low Unknown
Intracellular Cr Uptake High High Low Unknown

Table 2: Epidemiological Cancer Risk

Compound Observed/Expected Lung Cancer Ratio Key Study
Zinc Chromate 44 Langård and Vigander, 1983
Lead Chromate Normal mortality rates Davies, 1984

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